molecular formula C14H10F3NO2 B7960805 Methyl 5-(2-(trifluoromethyl)phenyl)picolinate

Methyl 5-(2-(trifluoromethyl)phenyl)picolinate

Cat. No.: B7960805
M. Wt: 281.23 g/mol
InChI Key: CERRREKUUVNJQD-UHFFFAOYSA-N
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Description

Methyl 5-(2-(trifluoromethyl)phenyl)picolinate is an organic compound with the molecular formula C14H10F3NO2 It is a derivative of picolinic acid, where the methyl ester group is attached to the carboxyl group, and a trifluoromethyl-substituted phenyl group is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-(trifluoromethyl)phenyl)picolinate typically involves the esterification of 5-(2-(trifluoromethyl)phenyl)picolinic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

5-(2-(trifluoromethyl)phenyl)picolinic acid+methanolsulfuric acidMethyl 5-(2-(trifluoromethyl)phenyl)picolinate+water\text{5-(2-(trifluoromethyl)phenyl)picolinic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 5-(2-(trifluoromethyl)phenyl)picolinic acid+methanolsulfuric acid​Methyl 5-(2-(trifluoromethyl)phenyl)picolinate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-(trifluoromethyl)phenyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-(2-(trifluoromethyl)phenyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(2-(trifluoromethyl)phenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)picolinate
  • Methyl 6-(trifluoromethyl)picolinate
  • Methyl 5-(trifluoromethyl)picolinate

Uniqueness

Methyl 5-(2-(trifluoromethyl)phenyl)picolinate is unique due to the presence of both the trifluoromethyl-substituted phenyl group and the picolinate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)12-7-6-9(8-18-12)10-4-2-3-5-11(10)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERRREKUUVNJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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